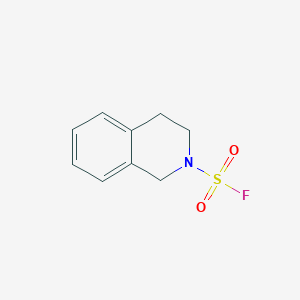
2(1H)-Isoquinolinesulfonyl fluoride, 3,4-dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Isoquinolinesulfonyl fluoride, 3,4-dihydro- is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Isoquinolinesulfonyl fluoride, 3,4-dihydro- typically involves the reaction of isoquinoline derivatives with sulfonyl fluoride reagents. One common method is the reaction of 3,4-dihydroisoquinoline with sulfonyl fluoride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions: 2(1H)-Isoquinolinesulfonyl fluoride, 3,4-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to a sulfonamide group.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl fluoride group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
科学的研究の応用
2(1H)-Isoquinolinesulfonyl fluoride, 3,4-dihydro- has several applications in scientific research:
Biology: The compound can be used to study enzyme inhibition, particularly enzymes that interact with sulfonyl fluoride groups.
Industry: Used in the synthesis of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of 2(1H)-Isoquinolinesulfonyl fluoride, 3,4-dihydro- involves its interaction with molecular targets such as enzymes. The sulfonyl fluoride group can form covalent bonds with the active sites of enzymes, leading to inhibition of enzyme activity. This interaction is often irreversible, making the compound a potent inhibitor. The pathways involved include the formation of a covalent bond between the sulfonyl fluoride group and nucleophilic residues in the enzyme’s active site, such as serine or cysteine.
類似化合物との比較
Isoquinoline: The parent compound of 2(1H)-Isoquinolinesulfonyl fluoride, 3,4-dihydro-, which lacks the sulfonyl fluoride group.
Quinoline: A structurally related compound with a nitrogen atom in a different position within the ring structure.
Sulfonyl Fluoride Derivatives: Other compounds containing the sulfonyl fluoride group, such as tosyl fluoride and mesyl fluoride.
Uniqueness: 2(1H)-Isoquinolinesulfonyl fluoride, 3,4-dihydro- is unique due to the presence of both the isoquinoline ring and the sulfonyl fluoride group. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C9H10FNO2S |
|---|---|
分子量 |
215.25 g/mol |
IUPAC名 |
3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride |
InChI |
InChI=1S/C9H10FNO2S/c10-14(12,13)11-6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-7H2 |
InChIキー |
BJCFTDQTHQZKIH-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


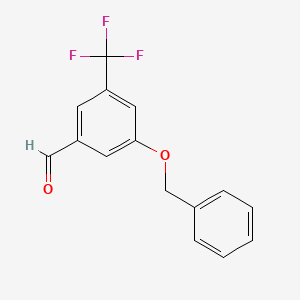
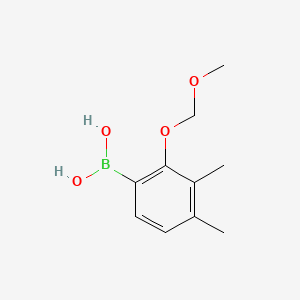
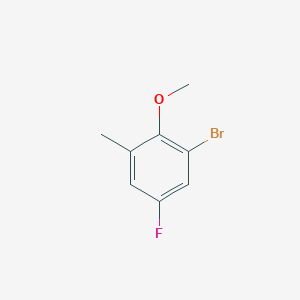
![ethyl 4-[4-(4-ethoxycarbonylphenyl)phenyl]benzoate](/img/structure/B14019463.png)

![N-[2-[2-(2-amino-3-phenylpropanoyl)hydrazinyl]-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B14019474.png)

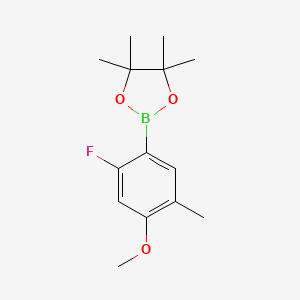
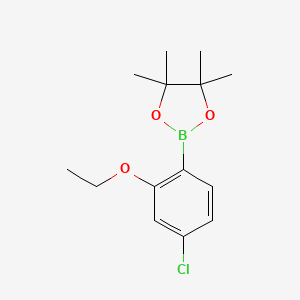
![2-[(3,8-Dibromophenanthridin-6-yl)amino]ethanol](/img/structure/B14019487.png)
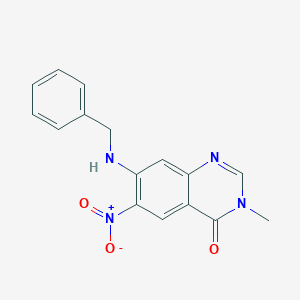

![2-Chloro-4-methylbenzo[h]quinoline](/img/structure/B14019512.png)
![1-Amino-N-[(phenylsulfanyl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B14019518.png)
